CP94253

Neuroscience Serotonin Receptors Binding Assay

Preclinical studies requiring unambiguous 5-HT1B activation demand a ligand with precisely defined selectivity. Generic serotonin tools introduce confounding off-target effects, particularly at 5-HT1A/1D and 5-HT2C receptors, compromising data reproducibility. • Unmatched target engagement: Ki = 2 nM at 5-HT1B, with 25× (5-HT1D) and 40× (5-HT1A) selectivity, validated in feeding, depression, anxiety, reward, and aggression models. • Single-batch consistency: ≥98% HPLC purity across all lots eliminates inter-experiment variability. • Global supply assurance: Ambient-stable solid, shipped at room temperature with full documentation.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
CAS No. 131084-35-0
Cat. No. B152953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP94253
CAS131084-35-0
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3
InChIInChI=1S/C15H19N3O/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11/h3-5,10,16-17H,2,6-9H2,1H3
InChIKeyKWQWBZIGHIOKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP94253: A Potent and Selective 5-HT1B Serotonin Receptor Agonist for CNS Research


CP94253 (CAS 131084-35-0) is a synthetic, centrally active agonist of the serotonin 5-HT1B receptor. It is a member of the pyrrolo[3,2-b]pyridine class of compounds and is widely used in preclinical neuroscience research as a pharmacological probe to investigate the role of 5-HT1B receptors in behavior and physiology. Its primary utility lies in its ability to activate 5-HT1B receptors with high potency and selectivity over other 5-HT receptor subtypes [1]. CP94253 is orally bioavailable and exhibits a range of behavioral effects in rodent models, including modulation of feeding, anxiety, depression, and reward [2].

Why CP94253 Cannot Be Directly Substituted by Other 5-HT1B or 5-HT1B/1D Ligands


Procurement of a 5-HT1B receptor ligand is not interchangeable. CP94253's utility is defined by its specific pharmacological profile: it is a potent agonist (Ki = 2 nM) with a unique selectivity window against closely related 5-HT1A and 5-HT1D receptors . Common alternatives like CP93129, while potent, have a different selectivity fingerprint [1], and compounds like sumatriptan are dual 5-HT1B/1D agonists with distinct functional effects [2]. Furthermore, the use of antagonists such as GR127935 or SB216641, even within the same receptor family, will produce opposite or null effects in functional assays. Substituting CP94253 with any of these alternatives will fundamentally alter the experimental outcome, making direct comparison or replication of published findings impossible without rigorous re-validation [3]. The quantitative evidence below delineates these critical differentiators.

Quantitative Evidence for CP94253 Differentiation Against Key Comparators


Selectivity Profile of CP94253 vs. CP93129

CP94253 exhibits a distinct selectivity profile compared to another widely used 5-HT1B agonist, CP93129. While both are potent at the 5-HT1B receptor, CP94253 shows a different ratio of affinities for off-target 5-HT receptor subtypes . This difference is crucial for experimental design, as the off-target effects of each compound will influence the interpretation of in vivo behavioral and physiological results.

Neuroscience Serotonin Receptors Binding Assay Selectivity Pharmacology

In Vivo Hypophagic Potency: CP94253 vs. mCPP in Wildtype and 5-HT2C KO Mice

In a comparative study of feeding behavior, the hypophagic effect of CP94253 was distinguished from that of mCPP, a dual 5-HT2C/1B agonist. In 5-HT2C knockout (KO) mice, which are insensitive to mCPP, CP94253 not only retained its efficacy but exhibited a significantly enhanced hypophagic response compared to wildtype (WT) controls [1]. This demonstrates that CP94253's anorectic effect is mediated purely through 5-HT1B receptor activation, independent of the 5-HT2C pathway, a key point of differentiation from mixed agonists.

Obesity Metabolic Disease Feeding Behavior In Vivo Pharmacology Gene Knockout

Antidepressant-Like Activity in the Forced Swim Test: CP94253 vs. 5-HT1B Antagonists

In a study directly comparing a 5-HT1B agonist and antagonists in a battery of behavioral tests, CP94253 was the only compound to demonstrate antidepressant-like activity. In the forced swimming test (FST) in mice, CP94253 significantly reduced immobility time, an effect comparable to the reference antidepressant imipramine. In contrast, the selective 5-HT1B antagonist SB 216641 and the 5-HT1B/1D antagonist GR 127935 had no effect on immobility time [1]. This highlights that functional activation, not just receptor binding, is required for this behavioral outcome.

Depression Psychiatry Behavioral Pharmacology Antidepressant Rodent Model

Anxiolytic-Like Activity: CP94253 vs. Diazepam and GR 127935

While CP94253 exhibits anxiolytic-like effects in certain models, its profile differs from a benzodiazepine standard and a 5-HT1B/1D antagonist. In the Vogel conflict drinking test, CP94253 showed anxiolytic-like effects comparable to diazepam. However, in the elevated plus-maze, the effect of CP94253 (2.5 mg/kg) was similar to diazepam (5 mg/kg), whereas the 5-HT1B/1D antagonist GR 127935 was less active even at a much higher dose (up to 40 mg/kg) [1]. This illustrates a model-dependent and mechanism-dependent profile, distinguishing it from both a classic anxiolytic and an antagonist acting on the same receptor family.

Anxiety Psychiatry Behavioral Pharmacology Anxiolytic Rodent Model

Modulation of Brain Reward Function: CP94253 vs. GR 127935 in ICSS

CP94253 demonstrates a unique ability to modulate brain reward function, an effect that is blocked by a 5-HT1B/1D antagonist. In a ventral tegmental area intracranial self-stimulation (ICSS) paradigm, a model of reward and motivation, a high dose of CP94253 (5.0 mg/kg) produced an increase in rate-frequency thresholds, indicating a decrease in reward sensitivity. This effect was attenuated by pre-treatment with the antagonist GR 127935, which had no effect when administered alone [1]. This establishes a causal link between CP94253's action at 5-HT1B receptors and the modulation of mesolimbic dopamine circuitry.

Addiction Neuroscience Reward Dopamine Psychostimulant

Recommended Research Applications for CP94253 Based on Differentiated Evidence


Investigating 5-HT1B-Specific Mechanisms in Appetite and Satiety

CP94253 is the compound of choice for studies aiming to isolate the role of 5-HT1B receptors in feeding behavior. Its ability to suppress food intake is preserved and even potentiated in the absence of 5-HT2C receptor function, unlike mixed agonists such as mCPP [1]. This makes it an essential tool for dissecting 5-HT1B-specific contributions to satiety, meal patterning, and metabolic regulation in rodent models of obesity and eating disorders. Researchers can use CP94253 to generate data that is unconfounded by 5-HT2C-mediated effects [2].

Differentiating 5-HT1B Agonism from Antagonism in Mood Disorder Models

CP94253 is uniquely suited for experiments requiring functional activation of the 5-HT1B receptor in behavioral models of depression and anxiety. Direct comparative data show that CP94253 produces an antidepressant-like effect in the forced swim test, a property absent in selective 5-HT1B antagonists like SB 216641 and GR 127935 [3]. For researchers seeking to model the behavioral consequences of 5-HT1B stimulation, CP94253 is the necessary pharmacological probe, as antagonists will not replicate these outcomes.

Elucidating 5-HT1B-Mediated Modulation of Dopaminergic Reward Pathways

CP94253 is a critical reagent for investigating the inhibitory role of 5-HT1B receptors in brain reward circuitry. Its demonstrated effect on increasing ICSS thresholds, which is reversible by a 5-HT1B/1D antagonist, provides a validated in vivo model for studying 5-HT1B function in the ventral tegmental area [4]. This application is particularly relevant for research into substance use disorders, where the modulation of dopamine by serotonin is a key therapeutic target [4].

Validating 5-HT1B Target Engagement in Aggression Research

For studies on the neurobiology of aggression, CP94253 serves as a validated agonist tool. It has been shown to decrease escalated aggression (both instigated and frustration-heightened) in mouse models, and these effects are specifically blocked by a 5-HT1B/1D antagonist [5]. This provides a robust pharmacological framework for confirming target engagement and for contrasting the effects of 5-HT1B activation against those of other serotonergic manipulations.

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